Acridin-9-ylmethanamine dihydrochloride

Description

Systematic IUPAC Nomenclature and Synonyms

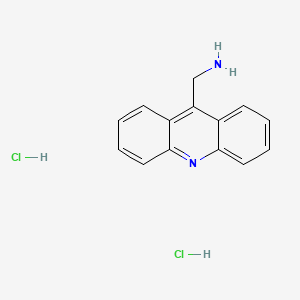

Acridin-9-ylmethanamine dihydrochloride is systematically named 9-(aminomethyl)acridinium chloride , with the IUPAC name explicitly defined as This compound . This designation reflects the compound’s core acridine structure (a tricyclic aromatic heterocycle) substituted at the 9-position with a methanamine group (-CH2NH2), followed by dihydrochloride salt formation.

Key synonyms include:

- 9-Aminomethylacridine hydrochloride

- N-(Acridin-9-ylmethyl)amine dihydrochloride

- C14H14Cl2N2 (SMILES:

Cl.Cl.NCC1=C2C=CC=CC2=NC2=CC=CC=C21).

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H14Cl2N2 , corresponding to a molecular weight of 281.19 g/mol . The structure comprises:

- C14H12N2 : Parent acridine scaffold with a methanamine substituent.

- 2Cl : Dihydrochloride counterions introduced via protonation of the amine group.

Table 1: Molecular Composition

| Component | Formula | Mass Contribution (g/mol) |

|---|---|---|

| Acridine core | C13H9 | 165.21 |

| Methanamine group | CH2NH2 | 30.05 |

| Chloride ions (2×) | Cl2 | 70.90 |

| Total | C14H14Cl2N2 | 281.19 |

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, structural insights can be inferred from related acridine derivatives. For example:

- Acridinium salts typically adopt a planar tricyclic structure, with the acridine core maintaining aromatic stability.

- Protonation effects : The dihydrochloride form involves two chloride counterions interacting with the protonated amine group, as seen in analogous 9-aminoacridinium derivatives.

Key Structural Features :

- Planar Acridine Core : The central ring system (C13H9N) remains largely coplanar, with minor deviations in fused-ring angles.

- Methanamine Protonation : The -CH2NH3+ group adopts a staggered conformation relative to the acridine plane, stabilized by electrostatic interactions with chloride ions.

- Hydrogen Bonding : Potential N–H···Cl interactions between the protonated amine and chloride counterions contribute to lattice stabilization.

Protonation States and Salt Formation Mechanisms

The dihydrochloride salt forms via sequential protonation of the methanamine group:

- Primary Protonation : The terminal amine (-CH2NH2) accepts a proton, forming -CH2NH3+Cl−.

- Secondary Protonation : A second protonation occurs at the acridine’s N10 position (if present), though this is less common in this derivative.

Salt Formation Pathway :

$$ \text{Acridin-9-ylmethanamine} + 2\text{HCl} \rightarrow \text{this compound} $$

Table 2: Protonation States

| Site | Protonation Status | Counterion Interaction |

|---|---|---|

| Methanamine amine (-NH2) | Protonated (-NH3+) | Cl− (electrostatic) |

| Acridine N10 (if present) | Neutral | No interaction |

Properties

IUPAC Name |

acridin-9-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUQORDWZNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to acridin-9-ylmethanamine dihydrochloride involves the reaction of acridine with formaldehyde and ammonium chloride, followed by acid treatment to yield the dihydrochloride salt. This classical Mannich-type reaction is well-established in acridine chemistry.

-

- Mannich Reaction: Acridine is reacted with formaldehyde and ammonium chloride under controlled conditions to form the acridin-9-ylmethanamine intermediate.

- Salt Formation: The free amine is then treated with hydrochloric acid to produce the dihydrochloride salt, enhancing its stability and solubility.

Reaction Conditions: Typically conducted in aqueous or mixed solvent systems at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.

Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain high-purity this compound suitable for further applications.

Extraction and Isolation Techniques

A notable preparation detail involves converting the dihydrochloride salt to its free amine form for subsequent reactions:

- Free Amine Extraction: The dihydrochloride salt is first neutralized with a base such as sodium carbonate in aqueous solution. The free amine is then extracted using dry benzene or similar organic solvents, followed by drying over magnesium sulfate and filtration. The solvent is evaporated to concentrate the free amine for further synthetic steps.

Industrial Production Considerations

In industrial settings, large-scale batch reactors are employed to combine acridine, formaldehyde, and ammonium chloride under optimized parameters:

- Scale-Up: Controlled temperature, pH, and reaction time are critical to maximize yield and reduce impurities.

- Purification: Industrial purification may involve recrystallization from suitable solvents or chromatographic methods to meet pharmaceutical-grade standards.

- Process Optimization: Parameters such as reactant molar ratios, solvent choice, and mixing efficiency are optimized to ensure reproducibility and economic viability.

Chemical Reaction Analysis Related to Preparation

This compound can undergo various chemical transformations during or after synthesis, which influence preparation strategy:

| Reaction Type | Common Reagents | Impact on Preparation | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | May form acridine N-oxide derivatives | Requires controlled conditions to avoid over-oxidation |

| Reduction | Sodium borohydride, LiAlH4 | Converts to corresponding amines | Useful in modifying intermediates |

| Substitution | Alkyl halides, acyl chlorides | Introduces functional groups on acridine | Enables derivatization post-synthesis |

These reactions are typically performed after initial synthesis of the dihydrochloride salt but inform the choice of reaction conditions to avoid unwanted side products.

Research Findings on Preparation from Literature

Regiospecific Formation: Studies have shown that starting from 1-(acridin-9-yl)methanamine dihydrochloride, neutralization with sodium carbonate and extraction with dry benzene yields the free amine, which can be further reacted with isothiocyanates to form substituted derivatives. This confirms the utility of the dihydrochloride salt as a stable precursor in multi-step syntheses.

Yield and Purity: The extraction and neutralization steps are critical to obtaining a pure free amine, which is essential for high yields in subsequent synthetic transformations.

Stability: The dihydrochloride salt form is preferred for storage and handling due to its enhanced stability compared to the free amine.

Summary Table of Preparation Method

| Preparation Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| Mannich Reaction | Acridine + formaldehyde + ammonium chloride | Aqueous/mixed solvent, ambient temp | Formation of acridin-9-ylmethanamine |

| Salt Formation | Treatment with HCl | Acidic aqueous solution | This compound salt |

| Neutralization & Extraction | Na2CO3 neutralization + benzene extraction | Room temperature, drying agents | Free amine for further reactions |

| Purification | Recrystallization or chromatography | Solvent-dependent | High purity product |

Chemical Reactions Analysis

Types of Reactions: Acridin-9-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of acridine N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Overview

- Chemical Formula : C₁₄H₁₄Cl₂N₂

- Molecular Weight : 281.18 g/mol

- CAS Number : 93716-65-5

Biochemical Research

Acridin-9-ylmethanamine dihydrochloride is utilized to study:

- DNA-Protein Interactions : The compound's ability to intercalate into DNA makes it useful for investigating how proteins interact with DNA, which is crucial for understanding gene regulation and expression.

- DNA Damage and Repair Mechanisms : It serves as a model compound to explore how DNA damage occurs and the cellular mechanisms that repair such damage.

Anticancer Studies

The compound has garnered attention for its potential as an anticancer agent due to its ability to:

- Inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Induce apoptosis in cancer cells through disruption of DNA structure .

Case Study: Anticancer Activity

A study synthesized several acridinyl amino acid derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines (e.g., K562 and A549). The results indicated that these derivatives exhibited significant antiproliferative activity, with lower toxicity towards normal cells compared to traditional agents like amsacrine .

Fluorescent Dyes

Due to its fluorescent properties, this compound is also used in:

- Cell Imaging : It serves as a fluorescent dye in cell biology for staining nucleic acids, allowing researchers to visualize cellular components under fluorescence microscopy.

Industrial Applications

The compound finds utility in:

Mechanism of Action

The primary mechanism by which acridin-9-ylmethanamine dihydrochloride exerts its effects is through DNA intercalation. This process involves the insertion of the acridine moiety between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group variations among acridine derivatives and related dihydrochloride salts:

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| Acridin-9-ylmethanamine dihydrochloride* | C13H14N2·2HCl | -CH2NH2 (methanamine) | ~269.0† | Pharmaceuticals, DNA-binding agents |

| 9-Aminoacridine hydrochloride | C13H11N2·HCl | -NH2 (amine) | 234.7 | Anti-infective, fluorescent probes |

| Acridine-9-carboxylic acid | C14H9NO2 | -COOH (carboxylic acid) | 223.2 | Chemical synthesis, intercalation studies |

| N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride | C24H26Cl2N4 | -Ph-piperazine (substituted aromatic) | 441.4 | Kinase inhibition, targeted therapies |

| 2-(Acridin-9-ylamino)benzoic acid hydrochloride | C20H15ClN2O2 | -Ph-COOH (benzoic acid) | 350.8 | Fluorescent labeling, biochemical assays |

| Putrescine dihydrochloride | C4H12N2·2HCl | -NH2 (polyamine) | 161.1 | Biogenic amine analysis, cell biology |

*Inferred structure based on nomenclature. †Calculated based on formula.

Pharmacological and Mechanistic Differences

- DNA Intercalation: 9-Aminoacridine hydrochloride intercalates between DNA base pairs with weak sequence preferences, stacking with purines on one strand . this compound likely exhibits similar intercalation but may show altered binding affinity due to the methanamine group’s flexibility and charge. Acridine-9-carboxylic acid (CAS 5336-90-3) has reduced DNA affinity compared to amino derivatives due to the polar carboxylic acid group, which limits hydrophobic interactions .

- Fluorescence and Analytical Use: 9-Aminoacridine hydrochloride is one of the most fluorescent compounds, used in spectrophotometric assays (e.g., detecting aspirin and pyridoxine) . Putrescine dihydrochloride (CAS P7505) lacks fluorescence but is critical in biogenic amine quantification via HPLC .

Therapeutic Applications :

- N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride (CAS 1259314-65-2) is designed as an Aurora kinase inhibitor for cancer therapy, leveraging its substituted aromatic group for target specificity .

- Trientine dihydrochloride (unrelated to acridines) is a copper chelator for Wilson’s disease, highlighting how dihydrochloride salts enhance bioavailability in metal-binding therapies .

Biological Activity

Acridin-9-ylmethanamine dihydrochloride is a derivative of acridine, a compound known for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily exhibits its biological activity through DNA intercalation . The compound intercalates into double-stranded DNA, disrupting its helical structure. This disruption inhibits the function of DNA-related enzymes such as topoisomerases, which are crucial for DNA replication and transcription processes. Consequently, this leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Key Interactions

The intercalation process is driven by several mechanisms:

- π–π Stacking Interactions : The aromatic structure of acridine allows it to stack between base pairs in DNA.

- Charge Transfer Mechanisms : The positive charge from the methanamine group enhances binding affinity to negatively charged DNA.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Experimental Data

- Antitumor Studies : Research indicates that this compound shows potent cytotoxic effects against various cancer cell lines. For instance, studies involving K562 (a leukemia cell line) and A549 (lung cancer cell line) demonstrated significant antiproliferative activity attributed to its ability to intercalate into DNA and inhibit topoisomerases .

- Antimicrobial Activity : A recent study highlighted the compound's effectiveness against K. pneumoniae, showing minimum inhibitory concentrations (MICs) between 8 to 16 μg/mL. The study also noted that when combined with rifampin, the antimicrobial efficacy was significantly enhanced, suggesting potential for use in combination therapies against multidrug-resistant infections .

- Mechanistic Insights : Additional investigations into the molecular interactions revealed that acridin-9-ylmethanamine disrupts the proton motive force in bacteria, further elucidating its antimicrobial mechanism .

Comparative Analysis with Other Acridine Derivatives

This compound shares structural similarities with other acridine derivatives but exhibits unique properties due to its specific substitutions. The following table compares various acridine derivatives based on their notable biological activities:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 9-Aminoacridine | Amino-substituted acridine | Antitumor activity through DNA intercalation |

| Acridine Orange | Fluorescent dye | Nucleic acid stain in microscopy |

| 9-Methylacridine | Methyl-substituted acridine | Exhibits antimicrobial properties |

| This compound | Methanamine-substituted acridine | Strong intercalation properties leading to antitumor effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Acridin-9-ylmethanamine dihydrochloride with high purity?

- Methodology :

- Step 1 : Start with acridine-9-carboxaldehyde as a precursor. React it with methylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the methanamine derivative.

- Step 2 : Purify the product via column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to remove unreacted starting materials and byproducts.

- Step 3 : Convert the free base to the dihydrochloride salt by treating with hydrochloric acid in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to ensure high purity (>99%) .

- Characterization : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and verify structural integrity via -NMR (DMSO-d, δ 8.5–9.0 ppm for aromatic protons) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Handling Protocols :

- Use fume hoods for weighing and handling to avoid inhalation of dust. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Avoid incompatible materials (strong oxidizers, bases) due to potential exothermic reactions .

- Storage :

- Store in a tightly sealed amber glass container under inert gas (argon) at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor stability via periodic FT-IR analysis (check for shifts in NH stretching bands at 2500–2700 cm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Measure absorbance maxima at 360–380 nm (acridine core π→π* transitions) in methanol. Compare with literature values to confirm identity .

- Fluorescence Spectroscopy : Use excitation at 365 nm and emission at 420–450 nm (quantum yield ~0.4 in aqueous buffer, pH 7.4) to assess photostability .

- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI+) in positive mode (expected [M+H] at m/z 225.1 for the free base; dihydrochloride adducts may appear as [M+2H+Cl]) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fluorescence properties of this compound in pH-sensitive applications?

- Experimental Design :

- Buffer Series : Prepare solutions across pH 2–12 (e.g., citrate, phosphate, borate buffers). Include ionic strength controls (0.1 M KCl).

- Fluorescence Lifetime Imaging (FLIM) : Use time-correlated single-photon counting (TCSPC) to measure lifetime variations (Δτ > 2 ns between pH 4 and 9).

- Interference Testing : Assess quenching by biological reductants (e.g., glutathione at 1–10 mM) and validate specificity via competition assays .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Systematic Review Framework :

- PRISMA Guidelines : Conduct a literature search (PubMed, SciFinder) using keywords "acridin-9-ylmethanamine AND (bioactivity OR mechanism)." Screen for studies with validated purity data (HPLC ≥95%) .

- Meta-Analysis : Stratify results by cell type (e.g., cancer vs. primary cells) and assay conditions (serum-free vs. serum-containing media). Use statistical models (e.g., random-effects) to quantify heterogeneity (I statistic) .

Q. What considerations are critical when incorporating this compound into in vitro assays targeting enzyme inhibition?

- Enzyme Kinetics :

- Pre-incubate the compound with NADPH (1 mM) to assess redox-dependent inhibition (e.g., cytochrome P450 isoforms).

- Use Dixon plots to determine inhibition constants (K) and mode (competitive vs. non-competitive) .

- Artifact Mitigation :

- Test for colloidal aggregation (e.g., dynamic light scattering at 10 µM in PBS). Add detergent (0.01% Triton X-100) to disaggregate if needed.

- Include counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.